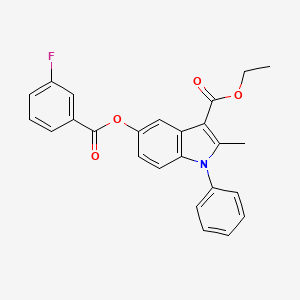

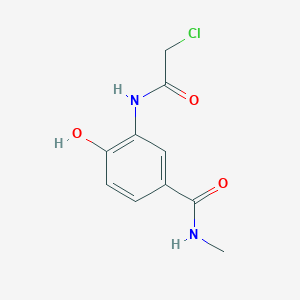

![molecular formula C23H14F3NO2 B2613935 3-Benzoyl-6,8-difluoro-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 902507-22-6](/img/structure/B2613935.png)

3-Benzoyl-6,8-difluoro-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of fluoroquinolones, the family to which BDF belongs, involves various synthetic approaches to the quinolone system, as well as all kinds of structural modifications by incorporating substituents into 1–8 positions or by means of annelation . The method can be improved by use of the dimethylamino analogue of intermediate 7, which can be derived from the reaction of ethyl 3-dimethyl aminoacrylate with the corresponding fluorine-containing benzoyl chlorides followed by the displacement of the dimethylamino group with a suitable amine .Molecular Structure Analysis

The molecular structure of BDF is characterized by the presence of a quinolone ring, which is a bicyclic system containing a benzene ring fused to a pyridone ring . The molecule also contains multiple fluorine atoms, which are known to enhance the biological activity of fluoroquinolones .Chemical Reactions Analysis

The chemical reactions involving BDF are likely to be similar to those of other fluoroquinolones. These reactions often involve the incorporation of substituents into various positions on the quinolone ring, or the formation of complexes with metals .Applications De Recherche Scientifique

Chemical Synthesis and Modification

A notable application of compounds related to 3-Benzoyl-6,8-difluoro-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one is found in the synthesis of various adducts and derivatives through chemical reactions. For instance, the tetramethyl ester of (hydroxy)(phenyl)methylenebis(phosphonic acid) reacts with morpholinosulfur trifluoride (MOST) to yield adducts of (amino)(aryl)carbene with PF5 as major products, indicating the compound's utility in creating complex chemical structures (Guzyr et al., 2013).

Catalytic Applications

The compound's framework is involved in catalytic processes such as the Rhodium(III)-catalyzed benzylic α-fluoroalkenylation of 8-methylquinolines with gem-difluorostyrenes, demonstrating its potential in facilitating reactions through C-H activation and C-F cleavage under mild conditions, leading to the synthesis of Z-alkenyl fluorides (Kong et al., 2017).

Antimicrobial Activity

Compounds derived from the this compound scaffold have been tested for antimicrobial activity. For example, 2-chloro-6-methylquinoline hydrazones were synthesized and evaluated for their antibacterial properties against various strains, indicating the potential of such compounds in developing new antimicrobial agents (Bawa et al., 2009).

Fluorescence and Photophysical Studies

The structural motif of this compound is conducive to modifications that result in fluorescent properties. For instance, a novel two-photon fluorescent probe for detecting DTT was constructed, employing the 1,8-naphthalimide and sulfoxide as the fluorophore and receptor unit, respectively. This probe responded to DTT quickly and showed satisfactory selectivity, illustrating the utility of such compounds in biological imaging and sensing applications (Sun et al., 2018).

Mécanisme D'action

Target of Action

The compound “3-Benzoyl-6,8-difluoro-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one” is a quinolone derivative. Quinolones are known to target bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication .

Mode of Action

Quinolones, like “this compound”, generally work by inhibiting the aforementioned enzymes, thereby preventing bacterial DNA replication and leading to bacterial death .

Biochemical Pathways

Quinolones typically interfere with the bacterial dna synthesis pathway .

Pharmacokinetics

Many quinolones are well absorbed after oral administration, widely distributed in body tissues, metabolized in the liver, and excreted in urine and feces .

Result of Action

By inhibiting bacterial dna replication, quinolones typically lead to bacterial death .

Action Environment

Factors such as ph, temperature, and presence of other substances can affect the activity and stability of many drugs .

Orientations Futures

The future directions for BDF and other fluoroquinolones involve further exploration of their synthesis methods, structural modifications, and applications . Given their potent antibacterial activity, there is significant interest in developing new fluoroquinolones with enhanced properties and expanded spectrum of activity .

Propriétés

IUPAC Name |

3-benzoyl-6,8-difluoro-1-[(3-fluorophenyl)methyl]quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H14F3NO2/c24-16-8-4-5-14(9-16)12-27-13-19(22(28)15-6-2-1-3-7-15)23(29)18-10-17(25)11-20(26)21(18)27/h1-11,13H,12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMYCYSYYZPFNCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3F)F)CC4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H14F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

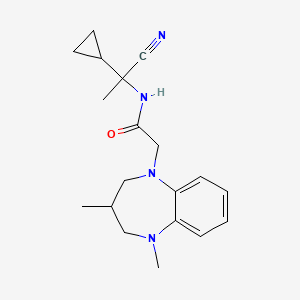

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-[(4-methoxyphenyl)sulfanyl]butanamide](/img/structure/B2613854.png)

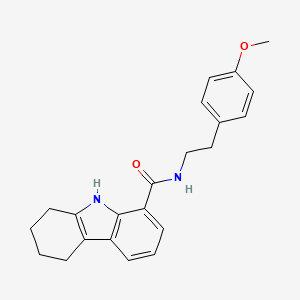

![1'-(1H-indole-3-carbonyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one](/img/structure/B2613859.png)

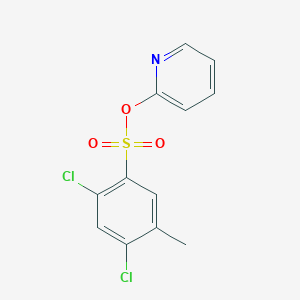

![(4-(3-chloro-4-methylphenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone](/img/structure/B2613860.png)

![2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(4-butylphenyl)acetamide](/img/structure/B2613861.png)

![1-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}-2,3-dihydro-1H-indole](/img/structure/B2613864.png)

![3-[4-(2,2-Difluoroethyl)piperazin-1-yl]-2-methylpropanoic acid](/img/structure/B2613865.png)

![3-(benzenesulfonyl)-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]propanamide](/img/structure/B2613871.png)

![2-[cyano(2-fluoro-5-methylphenyl)amino]-N-[1-oxo-1-(piperidin-1-yl)propan-2-yl]acetamide](/img/structure/B2613873.png)

![N-Ethyl-N-[2-oxo-2-[3-(thiophen-3-ylmethyl)azetidin-1-yl]ethyl]prop-2-enamide](/img/structure/B2613874.png)